

# LML134: A Technical Guide to a Novel Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and mechanism of action of **LML134**, a potent and selective histamine H3 receptor (H3R) inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive resource for understanding the scientific foundation of this compound.

# **Chemical Structure and Properties**

**LML134** is a synthetic molecule with the systematic IUPAC name 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                   |
|-------------------|---------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-<br>yl)piperidin-4-yl 4-cyclobutylpiperazine-1-<br>carboxylate |
| Molecular Formula | C19H29N5O3                                                                                              |
| CAS Number        | 1542135-76-1                                                                                            |
| Molecular Weight  | 391.47 g/mol                                                                                            |
| Appearance        | White to off-white solid                                                                                |
| Solubility        | Soluble in DMSO                                                                                         |

# **Pharmacological Properties**

**LML134** is an orally active and highly selective inverse agonist of the histamine H3 receptor. Its pharmacological profile is characterized by high binding affinity and a pharmacokinetic profile designed for rapid brain penetration and fast clearance.

### In Vitro Pharmacology

The in vitro activity of **LML134** has been characterized in cellular assays, demonstrating its high potency at the human histamine H3 receptor.

| Assay                           | Parameter | Value (nM) |
|---------------------------------|-----------|------------|
| hH3R Functional Assay<br>(cAMP) | Ki        | 0.3        |
| hH3R Radioligand Binding        | Ki        | 12         |

### In Vivo Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats have demonstrated that **LML134** is rapidly absorbed and cleared, consistent with its intended therapeutic profile for treating excessive sleep disorders without causing insomnia.



| Administration        | Parameter        | Value      |
|-----------------------|------------------|------------|
| Oral (10 mg/kg)       | T <sub>max</sub> | 0.5 hours  |
| t1,2                  | 1.54 hours       |            |
| Fraction Absorbed     | 44%              | _          |
| Intravenous (1 mg/kg) | t1,2             | 0.44 hours |
| Clearance (CL)        | 28 mL/min/kg     |            |

### **Plasma Protein Binding**

**LML134** exhibits low to moderate plasma protein binding across different species, which is indicative of a higher fraction of unbound drug available to engage its target.

| Species | Fraction Unbound (Fu) |
|---------|-----------------------|
| Rat     | 39.0%                 |
| Dog     | 57.6%                 |
| Human   | 33.6%                 |

### **Mechanism of Action and Signaling Pathway**

**LML134** acts as an inverse agonist at the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist. As an inverse agonist, **LML134** binds to the H3R and stabilizes its inactive conformation, thereby reducing its basal signaling activity.

The H3R is coupled to the Gai/o subunit of the G protein complex. Its constitutive activity leads to a tonic inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By inhibiting this constitutive activity, **LML134** increases cAMP levels, leading to the modulation of downstream signaling pathways. A key physiological role of the H3R is to act as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. As an inverse agonist, **LML134** blocks this inhibitory effect, thereby increasing the



release of histamine and other neurotransmitters, which is believed to be the primary mechanism for its wake-promoting effects.



Click to download full resolution via product page

Caption: Mechanism of action of LML134 as a histamine H3 receptor inverse agonist.

### **Experimental Protocols**

The following are representative protocols for the key in vitro and in vivo assays used to characterize **LML134**. These are generalized methods and may not reflect the exact proprietary protocols used in the development of **LML134**.

### **Histamine H3 Receptor Radioligand Binding Assay**

This assay is used to determine the binding affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

#### Materials:

- HEK293 cells stably expressing the human H3 receptor
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Radioligand (e.g., [<sup>3</sup>H]-Nα-methylhistamine)
- Unlabeled competitor (LML134)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl<sub>2</sub>)



- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of LML134 in assay buffer.
- In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of LML134.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters multiple times with ice-cold wash buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the IC<sub>50</sub> value (the concentration of **LML134** that inhibits 50% of the specific binding of the radioligand) and then convert it to a K<sub>i</sub> value using the Cheng-Prusoff equation.





Click to download full resolution via product page

Caption: Workflow for a histamine H3 receptor radioligand binding assay.

# **Histamine H3 Receptor Functional (cAMP) Assay**



This assay measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels in cells expressing the H3 receptor.

#### Materials:

- CHO or HEK293 cells stably expressing the human H3 receptor
- Cell culture medium
- Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
- Forskolin (an adenylyl cyclase activator)
- LML134
- cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

#### Procedure:

- Plate the cells in a 96-well or 384-well plate and culture overnight.
- Replace the culture medium with stimulation buffer containing a fixed concentration of forskolin and varying concentrations of LML134.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
- As an inverse agonist, LML134 will increase the forskolin-stimulated cAMP levels.
- Plot the cAMP concentration against the **LML134** concentration to determine the EC<sub>50</sub> value (the concentration of **LML134** that produces 50% of its maximal effect) and subsequently calculate the K<sub>i</sub> value.

### In Vivo Pharmacokinetic Study in Rats

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.



#### Materials:

- Male Sprague-Dawley rats
- LML134 formulation for oral and intravenous administration
- Dosing syringes and gavage needles
- Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
- Centrifuge
- Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

#### Procedure:

- House the rats under standard laboratory conditions with free access to food and water.
- For oral administration, administer a single dose of LML134 via oral gavage.
- For intravenous administration, administer a single dose of **LML134** via tail vein injection.
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours)
  post-dosing.
- Process the blood samples to obtain plasma.
- Extract LML134 from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.
- Plot the plasma concentration of **LML134** versus time and use pharmacokinetic software to calculate parameters such as  $T_{max}$ ,  $t_{1/2}$ , CL, and bioavailability.





Click to download full resolution via product page

Caption: Workflow for an in vivo pharmacokinetic study in rats.

### Conclusion

**LML134** is a promising histamine H3 receptor inverse agonist with a well-defined chemical structure and pharmacological profile. Its high potency, selectivity, and pharmacokinetic properties make it a valuable tool for research into the role of the histaminergic system in sleep-wake regulation and other neurological processes. The information and representative



protocols provided in this guide offer a solid foundation for scientists and researchers working with or interested in the further development of this and similar compounds.

• To cite this document: BenchChem. [LML134: A Technical Guide to a Novel Histamine H3 Receptor Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609428#lml134-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com